molecular formula C9H8O3S B15081406 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid CAS No. 90887-45-9

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid

Cat. No.: B15081406
CAS No.: 90887-45-9
M. Wt: 196.22 g/mol
InChI Key: CAGDWKIQKRSMCW-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a thioxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)-2-thioxopropanoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-thiolpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioxopropanoic acid moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylpropionic acid
  • 3-Phenylpropionic acid
  • 3-Hydroxybenzoic acid

Uniqueness

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is unique due to the presence of both hydroxyphenyl and thioxopropanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90887-45-9

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-2-sulfanylidenepropanoic acid

InChI

InChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,10H,5H2,(H,11,12)

InChI Key

CAGDWKIQKRSMCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=S)C(=O)O

Origin of Product

United States

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